Quinamine Exhibits a Unique Specific Optical Rotation Distinct from All Major Cinchona Alkaloids
Quinamine's specific optical rotation ([α]D) is measured at +104.5° (c = 2 in ethanol), which is a stereochemical fingerprint that definitively distinguishes it from its closest Cinchona alkaloid analogs [1]. This property is critical for confirming the identity and enantiomeric purity of the compound in research and analytical settings.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | +104.5° (c=2, EtOH) or +116° (c=0.5, EtOH) |
| Comparator Or Baseline | Quinine: -158.2° (EtOH); Quinidine: +258° (EtOH); Cinchonine: +224° (EtOH); Cinchonidine: -109° (EtOH) |
| Quantified Difference | Quinamine's rotation is positive and falls between the magnitudes of the major alkaloids, providing a unique, quantifiable identifier. |
| Conditions | Polarimetry in ethanol solvent at defined concentrations. |
Why This Matters
This quantitative stereochemical property is a primary analytical identifier, ensuring researchers procure and utilize the correct minor alkaloid instead of an incorrectly substituted major one.
- [1] DrugFuture. Quinamine. DrugFuture Chemical Database. Lists mp 185-186° and [α]D +116° or +104°. View Source
